

A Technical Guide to the Lithium Molybdate Phase Diagram

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Compound of Interest

Compound Name: *Lithium molybdate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **lithium molybdate** (Li_2MoO_4) phase diagram, focusing on the Li_2O - MoO_3 pseudobinary system. The information is compiled from various scientific sources to aid researchers and professionals in understanding the material's behavior at different temperatures and compositions.

Introduction to Lithium Molybdate

Lithium molybdate (Li_2MoO_4) is an inorganic compound with a molecular formula of Li_2MoO_4 and a molar mass of 173.82 g/mol ^[1] It typically appears as a white, odorless, and hygroscopic powder or transparent crystal ^[1] With a melting point of approximately 705°C, it is highly soluble in water ^{[1][2][3]} The pure crystal has a density of 3.07 g/cm³, while the hydrated form has a density of 2.66 g/cm³ ^[1]

Li_2MoO_4 crystallizes in the trigonal R-3 space group and is isostructural with phenacite (Be_2SiO_4) ^{[4][5]} The crystal structure consists of a three-dimensional network of corner-linked LiO_4 and MoO_4 tetrahedra ^[5]

The Li_2O - MoO_3 Pseudobinary Phase Diagram

The phase relationships in the lithium oxide (Li_2O) and molybdenum trioxide (MoO_3) system have been investigated to understand the formation of various **lithium molybdate** compounds.

The diagram is characterized by the presence of several intermediate phases and a eutectic point.

Intermediate Phases

Within the Li_2O - MoO_3 system, four key intermediate phases have been identified.^{[6][7]} These phases exhibit incongruent melting. The identified intermediate compounds are:

- Li_4MoO_5
- Li_2MoO_4 (**Lithium Molybdate**)
- $\text{Li}_4\text{Mo}_5\text{O}_{17}$: This compound melts congruently at 544°C .^[8]
- $\text{Li}_2\text{Mo}_4\text{O}_{13}$: This compound melts incongruently at 568°C and exists in two polymorphic forms.^[8]

Eutectic Point

The Li_2O - MoO_3 system features a single eutectic point.^{[6][7]} At this point, the liquid phase is in equilibrium with solid Li_2MoO_4 and $\text{Li}_4\text{Mo}_5\text{O}_{17}$.^{[7][9]} The specifics of the eutectic point are detailed in the table below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Li_2O - MoO_3 phase diagram.

Feature	Composition (mol% MoO_3)	Composition (mol% $\text{LiO}_{0.5}$)	Temperature ($^\circ\text{C}$)
Melting Point (Li_2MoO_4)	50	50	705 ^{[1][2][3]}
Eutectic Point	50.5	49.5	524.6 ^{[6][7]}
Congruent Melting ($\text{Li}_4\text{Mo}_5\text{O}_{17}$)	-	-	544 ^[8]
Incongruent Melting ($\text{Li}_2\text{Mo}_4\text{O}_{13}$)	-	-	568 ^[8]

Experimental Protocols

The determination of the **lithium molybdate** phase diagram relies on several key experimental techniques to identify phase transitions and compositions.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (melting, eutectic).

Methodology:

- A small, precisely weighed sample of a specific Li_2O - MoO_3 composition is placed in a crucible (e.g., alumina).
- An empty reference crucible is also prepared.
- The sample and reference are heated at a controlled rate in a DSC furnace.
- The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
- Endothermic or exothermic peaks in the heat flow signal indicate phase transitions. The onset temperature of a peak corresponds to the transition temperature.
- This process is repeated for various compositions across the Li_2O - MoO_3 system to map the phase boundaries.

X-Ray Diffraction (XRD)

Objective: To identify the crystal structures of the different solid phases present at various temperatures and compositions.

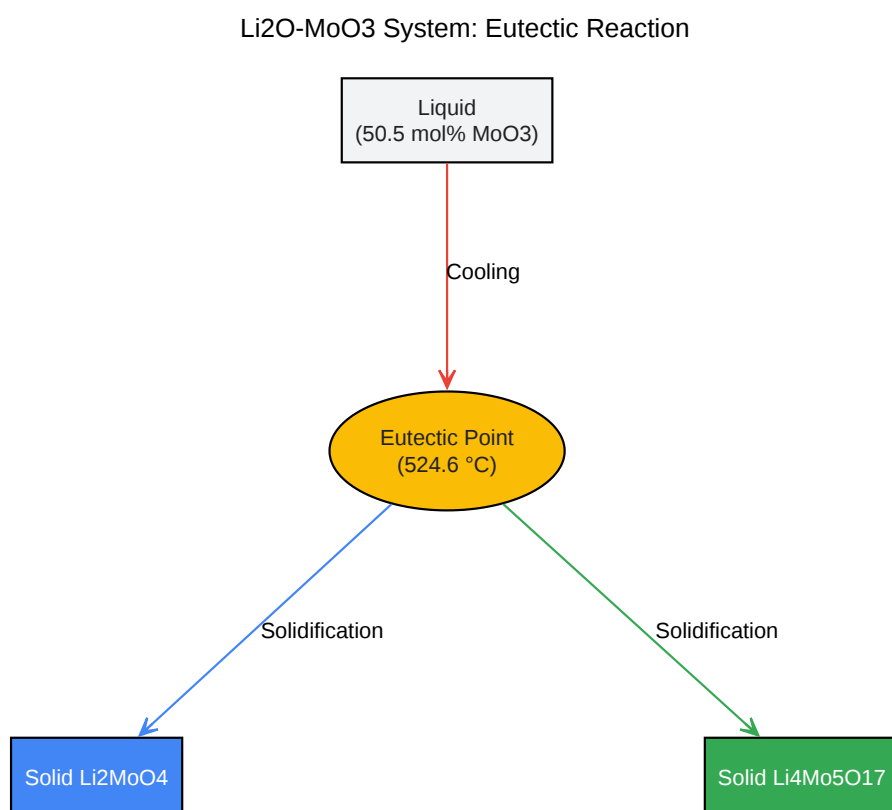
Methodology:

- Samples of different Li_2O - MoO_3 compositions are prepared and subjected to various heat treatments (e.g., annealing, quenching) to obtain different phases.
- The powdered samples are mounted in an X-ray diffractometer.

- A monochromatic X-ray beam is directed at the sample.
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
- By comparing the obtained patterns with known crystallographic databases, the specific phases (e.g., Li_2MoO_4 , $\text{Li}_4\text{Mo}_5\text{O}_{17}$) can be identified. High-temperature XRD can also be employed to study phase transitions in-situ.

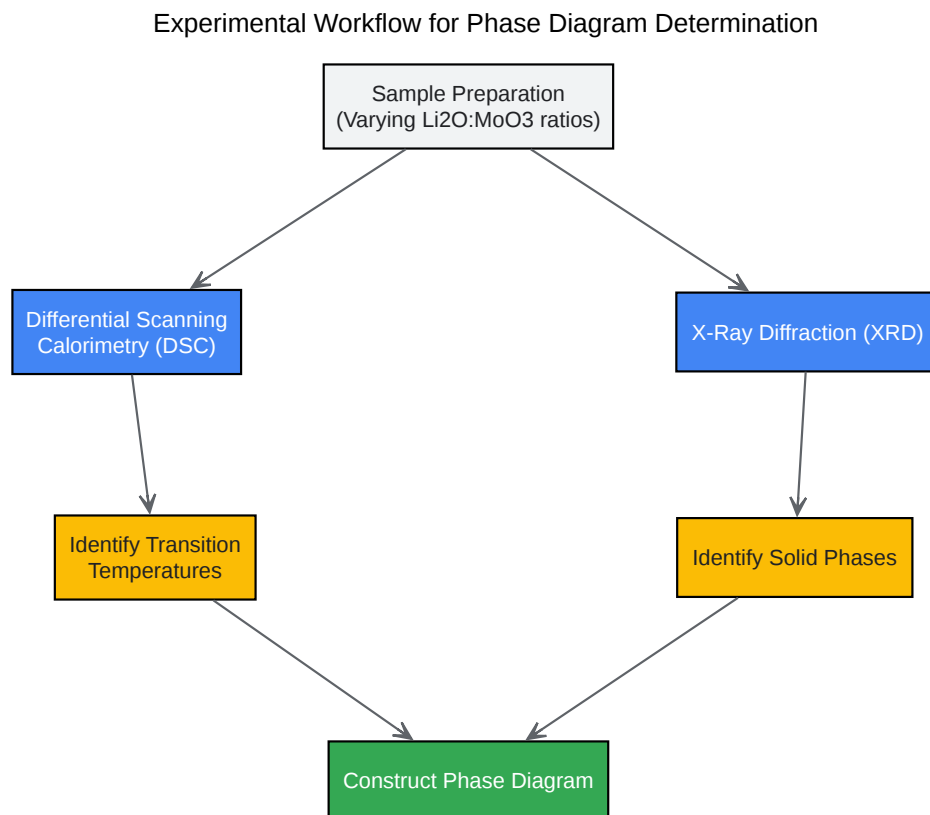
Visualizations

The following diagrams illustrate the key relationships within the Li_2O - MoO_3 phase diagram.



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Caption: Eutectic reaction in the Li_2O - MoO_3 system.



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Caption: Workflow for determining the Li_2O - MoO_3 phase diagram.

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